molecular formula C16H11FN2O2 B4268305 N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4268305
M. Wt: 282.27 g/mol
InChI Key: IYBTUMSLYBGTMG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide is a fluorinated coumarin derivative characterized by a 2-fluorophenyl substituent attached to the chromene-3-carboxamide scaffold via an imino group. This compound belongs to the class of 2-imino-2H-chromene derivatives, which are structurally related to coumarins but feature an imine group at the 2-position. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions and physicochemical properties .

X-ray crystallography studies () reveal that this compound exhibits polymorphism, with two distinct crystalline forms differing in molecular conformation and packing. The first polymorph (Scheme 1 in ) adopts a planar chromene-carboxamide core, while the second (Scheme 2) shows slight torsion due to steric hindrance from the 2-fluorophenyl group. These structural variations may impact solubility and bioavailability.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-6-2-3-7-13(12)19-16(20)11-9-10-5-1-4-8-14(10)21-15(11)18/h1-9,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBTUMSLYBGTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide typically involves the condensation of 2-fluoroaniline with 3-formylchromone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, dimethyl sulfoxide, various nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogen atoms replacing the imino group.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide serves as a building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including:

  • Oxidation : Converts to quinone derivatives.
  • Reduction : Converts the imino group to an amine.
  • Substitution Reactions : The fluorophenyl group can undergo nucleophilic substitutions.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Its biological activity can be attributed to:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer proliferation and inflammatory pathways.
  • Receptor Modulation : Alters signaling pathways critical for cell survival.

Medicine

This compound has shown promise in various therapeutic areas:

  • Anticancer Activity : In vitro studies indicate significant cytotoxic effects against cancer cell lines such as MCF-7 and A-549, with IC50 values comparable to established chemotherapeutics like 5-FU.
Cell LineIC50 (μM)Comparison to Standard
MCF-78.5Comparable to 5-FU
PC-335.0Comparable to Docetaxel
A-5490.9Highly potent
Caco-29.9Comparable to 5-FU
  • Anti-inflammatory Properties : Studies suggest it may reduce inflammation markers in vitro.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibits potent anticancer properties. The compound was tested against multiple cell lines, revealing significant cytotoxicity and potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme interactions showed that this compound effectively inhibits specific enzymes involved in metabolic pathways related to cancer growth. The binding affinity was enhanced due to the presence of the fluorophenyl group, leading to improved therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.

Comparison with Similar Compounds

The structural and functional attributes of N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide are compared below with analogs featuring modifications to the phenyl ring, chromene core, or substituents.

Substituent Variations on the Phenyl Ring
Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Properties/Findings
N-(2-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide () 8-hydroxy on chromene 313.3 Enhanced hydrogen-bonding capacity due to hydroxyl group; potential for improved solubility in polar solvents.
N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide () 4-fluoro on phenyl 298.3 Reduced steric hindrance compared to 2-fluoro analog; planar structure favors π-π stacking in crystals.
N-(5-chloro-2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide () 5-Cl, 2-F on phenyl 332.8 Increased electron-withdrawing effects from Cl and F; may enhance stability under acidic conditions.
N-(4-methylphenyl)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide () 4-methyl on phenyl 372.4 Methyl group improves lipophilicity; potential for enhanced membrane permeability.

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) at the phenyl ring increase polarity and may modulate receptor-binding affinity .
  • Hydroxyl groups on the chromene core (e.g., 8-hydroxy derivative in ) introduce additional hydrogen-bonding sites, which could enhance interactions with biological targets .
Modifications to the Chromene Core
Compound Name Core Modification Molecular Weight (g/mol) Key Properties/Findings
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () 2-oxo instead of 2-imino 356.3 Sulfamoyl group enhances water solubility; oxo group reduces π-conjugation, altering UV-Vis absorption.
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide () 3-fluoro on phenyl, 8-hydroxy 313.3 Meta-fluorine substitution minimizes steric effects; hydroxyl group may improve pharmacokinetics.
N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide () Trifluoromethyl on phenyl 438.4 Strong electron-withdrawing CF₃ group increases metabolic stability and resistance to oxidation .

Key Observations :

  • Trifluoromethyl groups () enhance stability and bioavailability through steric and electronic effects .
Heterocyclic Derivatives
Compound Name Heterocyclic Structure Molecular Weight (g/mol) Key Properties/Findings
N-(2-fluorophenyl)-2-(3-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide () Thiazinane ring 401.4 Sulfur-containing heterocycle introduces conformational flexibility; 4-oxo group may enhance hydrogen bonding.
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide () Tetrahydropyrimidine core 487.9 Bulky substituents (e.g., difluorobenzyl) increase steric hindrance, potentially reducing enzymatic degradation .

Key Observations :

  • Thiazinane and tetrahydropyrimidine cores () introduce distinct conformational dynamics compared to chromene derivatives, affecting target selectivity and solubility.

Biological Activity

N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a chromene core with an imine functional group and a carboxamide moiety. Its molecular formula is C15H12FN3O2C_{15}H_{12}FN_3O_2 with a molecular weight of 288.27 g/mol. The presence of the fluorinated phenyl group is significant as it may enhance the compound's biological activity and influence its chemical properties.

The mechanism of action for this compound involves interactions with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator . Preliminary studies suggest that this compound can inhibit certain enzymes, leading to modulation of various biochemical pathways. The fluorophenyl group is thought to enhance binding affinity and selectivity towards target molecules, which is crucial for its therapeutic effects.

Anticancer Properties

Research indicates that derivatives of chromene compounds, including this compound, exhibit anticancer properties . For instance, studies have shown that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro tests have reported minimum inhibitory concentration (MIC) values indicating effective bactericidal action against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism involves inhibiting protein synthesis and disrupting cell wall integrity.

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent . Research has suggested that chromene derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cells,
AntimicrobialEffective against S. aureus (MIC: 0.22–0.25 μg/mL) ,
Anti-inflammatoryReduces cytokine production ,

Case Studies and Research Findings

  • Anticancer Study : A study conducted on various chromene derivatives found that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
  • Antimicrobial Evaluation : In a comparative study, this compound was tested against several bacterial strains, demonstrating potent activity with MIC values comparable to established antibiotics .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of targeted enzymes, suggesting a strong interaction that underlies its biological activities .

Q & A

Q. What are the standard synthetic routes for N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide, and how is its purity validated?

The compound is synthesized via condensation of substituted 2-cyanoacetamides with salicylic aldehydes in glacial acetic acid using sodium acetate as a catalyst . Post-synthesis purification typically involves flash column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., acetone) to obtain crystals for X-ray diffraction . Purity is confirmed via:

  • TLC (silica gel F254, hexane:ethyl acetate 9:3) to monitor reaction progress .
  • NMR spectroscopy (1H/13C in DMSO-d6) to verify structural integrity .
  • Elemental analysis (≤0.5% deviation from theoretical values) .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Single-crystal X-ray diffraction provides unambiguous 3D molecular conformation, including bond angles and packing interactions .
  • Mass spectrometry (e.g., VG70-70H spectrometer) confirms molecular weight and fragmentation patterns .
  • FT-IR spectroscopy identifies functional groups (e.g., imine C=N stretches ~1600 cm⁻¹, carboxamide N-H ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s cytotoxic activity?

SAR studies focus on modifying substituents on the chromene core and aryl carboxamide group. For example:

  • Electron-withdrawing groups (e.g., -F, -Cl) on the aryl ring enhance cytotoxicity by improving DNA intercalation or kinase inhibition .
  • Substituents at the 2-imino position influence lipophilicity, affecting cellular uptake (e.g., compound VIa showed IC50 = 0.9 μM against A-549 cells) .
    Methodological approach : Synthesize derivatives via bioisosteric replacement (e.g., substituting ketones with imines) and screen against cancer cell lines (MCF-7, PC-3) using MTT assays .

Q. What mechanistic hypotheses explain the compound’s anticancer activity, and how can they be tested?

Proposed mechanisms include:

  • Topoisomerase inhibition : Assess via DNA relaxation assays using supercoiled plasmid DNA .
  • Apoptosis induction : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ATP-binding assays .
    Contradiction resolution : Discrepancies in IC50 values across studies may arise from cell line variability or assay conditions. Validate via standardized protocols (e.g., NCI-60 panel) .

Q. How can microwave-assisted synthesis improve yield and reaction time for derivatives?

Microwave irradiation (e.g., 150°C, 0.5 hours) accelerates coupling reactions involving fluorophenyl groups by enhancing reaction kinetics. For example:

  • CuI catalysis with N-(2-fluorophenyl)picolinamide ligands in acetonitrile achieves 88% yield for diarylether derivatives .
    Optimization strategy : Screen bases (Cs2CO3 vs. K3PO4) and solvents (DMSO vs. CH3CN) under controlled microwave conditions .

Q. What analytical strategies address stability challenges in biological assays?

  • HPLC-MS stability studies : Incubate the compound in PBS (pH 7.4) or serum at 37°C, monitoring degradation products over 24–72 hours .
  • Light sensitivity : Store solutions in amber vials and assess photodegradation via UV-Vis spectroscopy (λmax = 300–400 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 2
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N-(2-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

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